2-Benzhydryl-2-azaspiro[3.3]heptan-5-OL
Overview
Description
2-Benzhydryl-2-azaspiro[3.3]heptan-5-OL is a chemical compound with the molecular formula C19H21NO and a molecular weight of 279.38 g/mol It is known for its unique spirocyclic structure, which includes a nitrogen atom within a seven-membered ring fused to a three-membered ring
Preparation Methods
The synthesis of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-OL typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of the benzhydryl group: The benzhydryl group is introduced through a nucleophilic substitution reaction.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Benzhydryl-2-azaspiro[3.3]heptan-5-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Benzhydryl-2-azaspiro[3.3]heptan-5-OL has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activity, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-OL involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific targets involved. Research is ongoing to elucidate the precise molecular mechanisms and pathways affected by this compound .
Comparison with Similar Compounds
2-Benzhydryl-2-azaspiro[3.3]heptan-5-OL can be compared with other spirocyclic compounds, such as:
Spiro[2.4]heptane: A simpler spirocyclic compound with a different ring structure.
Spiro[3.3]heptane: Similar in structure but lacks the benzhydryl and hydroxyl groups.
2-Benzhydryl-2-azaspiro[4.4]nonan-5-OL: A larger spirocyclic compound with an additional ring.
The uniqueness of this compound lies in its specific combination of the benzhydryl group, spirocyclic structure, and hydroxyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-benzhydryl-2-azaspiro[3.3]heptan-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c21-17-11-12-19(17)13-20(14-19)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-18,21H,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBMIGJCORKXEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1O)CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716712 | |
Record name | 2-(Diphenylmethyl)-2-azaspiro[3.3]heptan-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263296-81-6 | |
Record name | 2-(Diphenylmethyl)-2-azaspiro[3.3]heptan-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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